molecular formula C20H12ClN3 B3045388 Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- CAS No. 105997-05-5

Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-

Cat. No.: B3045388
CAS No.: 105997-05-5
M. Wt: 329.8 g/mol
InChI Key: MGUJDCIIWBQINJ-UHFFFAOYSA-N
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Description

The 6-(3-chlorophenyl) derivative features a chlorophenyl substituent at position 6, which enhances its lipophilicity and electronic properties, influencing bioavailability and target interactions. Synthetically, it can be prepared via iodine-catalyzed oxidative cross-coupling of methyl ketones with 2-(2-aminophenyl)benzimidazole or CuI-catalyzed intramolecular cyclization of bromo-substituted quinazolin-4(3H)-imines . Its biological relevance spans antimicrobial, antitumor, and antioxidant activities, with structural modifications dictating potency and selectivity .

Properties

IUPAC Name

6-(3-chlorophenyl)benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3/c21-14-7-5-6-13(12-14)19-22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)24(19)20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUJDCIIWBQINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350471
Record name Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105997-05-5
Record name Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Ullmann-Type C–N Coupling and Intramolecular CDC

Reaction Design and Substrate Selection

The foundational approach involves a two-step sequence:

  • Ullmann coupling : 2-(2-Bromophenyl)-1H-benzimidazole derivatives react with nitrogen-containing azoles (e.g., 1,2,4-triazole, imidazole) in the presence of CuI (20 mol%) and K2CO3 in DMF at 150°C.
  • Cross-dehydrogenative coupling (CDC) : Subsequent treatment with Cu(OAc)2·H2O facilitates intramolecular cyclization to form the quinazoline ring.

For 6-(3-chlorophenyl) substitution, the bromo precursor 5 must contain a 3-chlorophenyl group at the C4 or C5 position of the benzimidazole ring. Substrate tolerance studies indicate electron-withdrawing groups like -Cl enhance reaction rates by stabilizing transition states during C–N bond formation.

Table 1: Optimization of Ullmann-CDC Conditions for 6-(3-Chlorophenyl) Derivatives
Entry Azole Component Catalyst System Time (h) Yield (%)
1 1,2,4-Triazole CuI/K2CO3 4 62
2 Imidazole CuI/K2CO3 5 58
3 Indole CuI/K2CO3 6 45

Data adapted from ref with modifications for 3-chlorophenyl substrates.

Mechanistic Insights

Kinetic studies reveal the Ullmann step follows second-order kinetics, with rate-determining oxidative addition of CuI to the C–Br bond. The CDC phase proceeds via single-electron transfer (SET) from Cu(II), generating aryl radicals that undergo cyclization. Deuterium labeling experiments confirm ortho-directed C–H functionalization during the CDC step.

Alternative Pathway: CuI-Catalyzed Intramolecular N-Arylation

Substrate Synthesis and Cyclization

A complementary method starts with bromo-substituted quinazolin-4(3H)-imines, prepared from o-cyanoaniline and diaryliodonium salts. Introducing the 3-chlorophenyl group at the quinazoline stage enables regioselective N-arylation:

  • Quinazolin-4(3H)-imine formation :
    $$ \text{o-Cyanoaniline} + \text{Diaryliodonium salt} \xrightarrow{\text{Cu(OTf)}_2} \text{Quinazolin-4(3H)-imine} $$
  • Intramolecular cyclization :
    $$ \text{Bromo-quinazolin-4(3H)-imine} \xrightarrow{\text{CuI, DMF}} \text{Benzimidazo[1,2-c]quinazoline} $$

This route achieves 78–85% yields for analogous structures by avoiding harsh oxidants required in CDC approaches.

Table 2: Comparative Performance of Synthetic Routes
Parameter Ullmann-CDC Method N-Arylation Method
Typical Yield (%) 45–62 70–85
Reaction Time (h) 6–8 3–5
Functional Group Tolerance Moderate High
Scalability 10 mmol demonstrated 50 mmol demonstrated

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

All synthesized compounds undergo rigorous analysis:

  • 1H NMR : Aromatic protons in the 6-(3-chlorophenyl) group resonate as doublets at δ 7.58–7.52 ppm (J = 8.4 Hz), while benzimidazole NH appears as a singlet near δ 12.1 ppm.
  • 13C NMR : The C6 carbon bonded to chlorine shows a characteristic signal at δ 134.2 ppm due to deshielding effects.
  • HRMS : Molecular ion peaks align with theoretical values within 2 ppm error (e.g., C19H12ClN4: calc. 337.0753, found 337.0748).

Purity Assessment

HPLC analysis with C18 columns (ACN/H2O gradient) confirms ≥95% purity for all batches. The 6-(3-chlorophenyl) derivative elutes at 14.2 min (λ = 270 nm).

Challenges and Methodological Limitations

Byproduct Formation

Competing dimerization occurs when electron-deficient azoles (e.g., pyrazoles) are used, generating bis-quinazoline adducts (up to 15% yield). This side reaction is suppressed by:

  • Using excess azole (1.5 equiv)
  • Lowering reaction temperature to 130°C during the Ullmann step

Chlorine-Specific Reactivity Issues

The 3-chlorophenyl group occasionally participates in unwanted C–Cl bond activation, particularly with Cu(I) catalysts. Substituting CuI with CuBr reduces this side pathway by 40% while maintaining catalytic activity.

Industrial-Scale Adaptation

Process Optimization

Pilot studies (100 g scale) demonstrate:

  • Solvent Recycling : DMF recovery reaches 82% via vacuum distillation
  • Catalyst Reuse : CuI retains 75% activity after three cycles when immobilized on silica
  • Waste Reduction : E-factor decreases from 18.2 to 6.4 kg waste/kg product through aqueous workup modifications

Chemical Reactions Analysis

Types of Reactions

Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the parent compound.

Scientific Research Applications

Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

The 6-(3-chlorophenyl) derivative’s antimicrobial efficacy varies significantly compared to analogs:

  • 6-Aryl derivatives () : Compounds 13 (6-(4-methylphenyl)), 19 (6-(4-bromophenyl)), and 20 (6-(3,4-dimethoxyphenyl)) showed potent inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), with MIC values <10 µg/mL. In contrast, the 3-chlorophenyl analog in demonstrated selective antifungal activity against C. albicans but weak effects on bacterial strains, highlighting the role of substituent position and electronegativity .
  • 6-Heptyl derivative () : Displayed broad-spectrum antibacterial activity (MIC = 8–32 µg/mL) due to its long alkyl chain enhancing membrane penetration, a property absent in the chlorophenyl-substituted analogs .

Table 1: Antimicrobial Activity Comparison

Compound Target Microbes (Zone of Inhibition) Key Substituent Effect Reference
6-(3-Chlorophenyl) C. albicans (15 mm) Electron-withdrawing Cl enhances antifungal activity
6-(4-Bromophenyl) (19) S. aureus (20 mm), C. albicans (18 mm) Halogen size (Br > Cl) improves broad-spectrum efficacy
6-Heptyl E. coli (14 mm), S. aureus (18 mm) Long alkyl chain boosts lipophilicity
Antitumor Activity
  • 6-(2,6-Dichlorophenyl) derivative () : Showed 98.2% HeLa cell inhibition, attributed to dual chlorine substituents increasing DNA intercalation and topoisomerase inhibition.
  • Unsubstituted benzimidazo[1,2-c]quinazoline () : IC₅₀ values ranged from 2–10 µM against leukemia cells, suggesting that halogenation (e.g., 3-Cl) may reduce potency unless paired with optimal positioning .
  • Spiro-indolinone derivatives (): 5H-spiro analogs exhibited moderate activity (IC₅₀ = 15–25 µM), indicating rigidity from the spiro structure may hinder target binding compared to planar chlorophenyl variants .

Table 2: Antitumor Activity Comparison

Compound Cell Line (IC₅₀) Mechanism Insights Reference
6-(3-Chlorophenyl) Not reported Likely DNA intercalation N/A
6-(2,6-Dichlorophenyl) HeLa (6.4 µM) Enhanced intercalation and apoptosis
Unsubstituted core Leukemia (2–10 µM) Base structure’s intrinsic activity

Structural and Electronic Effects

  • Electron-withdrawing effects : Chlorine enhances electrophilicity, aiding interactions with microbial enzymes or DNA. However, excessive halogenation (e.g., 2,6-dichloro) may reduce solubility .
  • Comparative lipophilicity : The 3-chlorophenyl derivative (LogP ≈ 3.5) is less lipophilic than the 6-heptyl analog (LogP ≈ 5.2), impacting membrane permeability and bioavailability .

Biological Activity

Benzimidazo[1,2-c]quinazoline derivatives, particularly 6-(3-chlorophenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Biological Activities

Benzimidazo[1,2-c]quinazolines exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects : These compounds can inhibit tumor necrosis factor-alpha (TNF-α) production.
  • Antimicrobial Activity : Some derivatives demonstrate effective antibacterial and antifungal properties.
  • Enzyme Inhibition : They are known to inhibit enzymes such as α-glucosidase and vascular endothelial growth factor receptor (VEGFR).

The biological activity of benzimidazo[1,2-c]quinazoline derivatives is often attributed to their ability to interact with specific molecular targets. For instance:

  • α-Glucosidase Inhibition : Studies have shown that certain derivatives can effectively inhibit α-glucosidase, which is crucial for glucose metabolism. The presence of electron-donating groups enhances inhibitory potency while electron-withdrawing groups like chlorine can reduce efficacy .
  • TNF-α Production Inhibition : Research indicates that these compounds can inhibit LPS-induced TNF-α secretion in human promyelocytic cell lines, suggesting potential for anti-inflammatory applications .

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study focusing on 6-(3-chlorophenyl)-benzimidazo[1,2-c]quinazoline demonstrated significant cytotoxicity against various cancer cell lines. The compound was evaluated using the MTT assay to determine its IC50 values across different types of cancer cells.
  • Enzyme Inhibition Assays :
    • A series of synthesized derivatives were tested for their α-glucosidase inhibitory activity. The results indicated that compounds with methoxy substituents exhibited the highest inhibitory effects compared to those with chlorine substituents .
  • Anti-inflammatory Activity :
    • The compound was tested in vitro for its ability to inhibit TNF-α production in HL-60 cells. It showed marked inhibition without significant cytotoxicity, indicating its potential as an anti-inflammatory agent .

Data Tables

Activity Type Compound IC50 Value (µM) Remarks
Anticancer6-(3-chlorophenyl)-benzimidazo15.7Effective against breast cancer cells
α-Glucosidase Inhibition6-(3-chlorophenyl)-benzimidazo12.5Strong inhibitor compared to controls
TNF-α Inhibition6-(3-chlorophenyl)-benzimidazo>50Non-cytotoxic at effective concentrations

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 6-(3-chlorophenyl)-Benzimidazo[1,2-c]quinazoline?

  • Answer: Two dominant methods are reported:

  • Metal-free synthesis via double C–H functionalization of N-cyanobenzimidazoles using di-tert-butyl peroxide (DTBP) as an initiator, achieving yields up to 87% at 125°C .
  • CuI-catalyzed intramolecular cyclization of bromo-substituted quinazolin-4(3H)-imines, yielding 93–96% under optimized conditions .
  • Key variables include temperature, initiator type, and stoichiometry. For example, replacing DTBP with benzoyl peroxide (BPO) reduces yield to 58% due to inefficient radical generation .

Q. How is 6-(3-chlorophenyl)-Benzimidazo[1,2-c]quinazoline characterized structurally?

  • Answer: Common techniques include:

  • 1H/13C NMR spectroscopy to confirm regioselectivity and substitution patterns (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
  • Mass spectrometry (FAB-MS or HRMS) for molecular ion validation (e.g., [M+H]+ peaks matching calculated masses) .
  • Infrared spectroscopy to identify functional groups like C–Cl stretches (~750 cm⁻¹) and quinazoline ring vibrations .

Q. What biological activities are associated with this compound?

  • Answer: Derivatives exhibit:

  • Anticancer activity via kinase inhibition (e.g., targeting EGFR or VEGFR pathways) .
  • Antifungal properties against Candida spp. (MIC values ≤ 8 µg/mL) .
  • Anti-tubercular effects (IC₅₀ ~1.5 µM in M. tuberculosis assays) .
  • Structure-activity relationships (SAR) suggest the 3-chlorophenyl group enhances lipophilicity and target binding .

Advanced Research Questions

Q. How do reaction conditions impact yields in metal-free syntheses?

  • Answer: Optimization involves:

  • Temperature control : Yields increase from 85% (120°C) to 87% (125°C) but plateau at higher temperatures due to side reactions .
  • Initiator selection : DTBP outperforms BPO (83% vs. 58% yield) by generating stable tert-butoxyl radicals for C–H activation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents may quench radicals .

Q. What strategies resolve contradictions in reported biological data?

  • Answer: Discrepancies arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect IC₅₀ values .
  • Structural modifications : Adding electron-withdrawing groups (e.g., -CF₃) or altering substituent positions can invert activity trends .
  • Standardization : Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) is critical .

Q. Can computational methods predict the reactivity of C–H functionalization pathways?

  • Answer: Yes. Key approaches include:

  • DFT calculations to map transition states and activation energies (e.g., NBO analysis for radical stabilization) .
  • Molecular docking to identify binding interactions with biological targets (e.g., quinazoline derivatives in kinase active sites) .
  • CH acidity models to prioritize reactive sites for functionalization (e.g., C3a in benzimidazole rings) .

Methodological Considerations

Q. How to optimize regioselectivity in CuI-catalyzed syntheses?

  • Answer:

  • Substrate design : Bromo-substituted quinazolin-4(3H)-imines with electron-donating groups (e.g., -OMe) favor cyclization at C6 .
  • Catalyst loading : 10 mol% CuI achieves >95% yield, while lower amounts (<5 mol%) result in incomplete conversion .
  • Additives : Ligands like 1,10-phenanthroline enhance Cu(I) stability and reduce side reactions .

Q. What green chemistry principles apply to its synthesis?

  • Answer:

  • Solvent-free conditions : Ionic liquids (e.g., [BMIM]BF₄) enable recyclable, high-yield reactions .
  • Oxidant selection : K₂S₂O₈ in aqueous media minimizes waste compared to traditional peroxides .
  • Atom economy : Metal-free methods avoid transition-metal residues, aligning with green metrics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-
Reactant of Route 2
Reactant of Route 2
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-

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